Cas no 119096-71-8 (3-isocyanatopropyl prop-2-enoate)
3-isocyanatopropyl prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 3-isocyanatopropyl prop-2-enoate
- isocyanatoethylmethyl acrylate
- SCHEMBL321508
- EN300-341212
- DTXSID60570037
- DTXCID50520809
- 119096-71-8
- 3-ISOCYANATOPROPYLPROP-2-ENOATE
-
- MDL: MFCD24450596
- Inchi: 1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2
- InChI Key: ORTCGSWQDZPULK-UHFFFAOYSA-N
- SMILES: O(C(C=C)=O)CCCN=C=O
Computed Properties
- Exact Mass: 155.058243149Da
- Monoisotopic Mass: 155.058243149Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.7Ų
3-isocyanatopropyl prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341212-0.05g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 0.05g |
$888.0 | 2023-09-03 | ||
| Enamine | EN300-341212-0.1g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 0.1g |
$930.0 | 2023-09-03 | ||
| Enamine | EN300-341212-0.25g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 0.25g |
$972.0 | 2023-09-03 | ||
| Enamine | EN300-341212-0.5g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 0.5g |
$1014.0 | 2023-09-03 | ||
| Enamine | EN300-341212-1.0g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-341212-2.5g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 2.5g |
$2071.0 | 2023-09-03 | ||
| Enamine | EN300-341212-5.0g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 5.0g |
$3065.0 | 2023-02-23 | ||
| Enamine | EN300-341212-10.0g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 10.0g |
$4545.0 | 2023-02-23 | ||
| Enamine | EN300-341212-1g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 1g |
$1057.0 | 2023-09-03 | ||
| Enamine | EN300-341212-5g |
3-isocyanatopropyl prop-2-enoate |
119096-71-8 | 5g |
$3065.0 | 2023-09-03 |
3-isocyanatopropyl prop-2-enoate Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Additional information on 3-isocyanatopropyl prop-2-enoate
Recent Advances in the Application of 3-Isocyanatopropyl Prop-2-enoate (CAS: 119096-71-8) in Chemical Biology and Pharmaceutical Research
3-Isocyanatopropyl prop-2-enoate (CAS: 119096-71-8) is a bifunctional compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and versatility. This molecule combines an isocyanate group and an acrylate moiety, making it a valuable building block for the synthesis of polymers, drug conjugates, and bioactive probes. Recent studies have explored its applications in drug delivery systems, polymer chemistry, and targeted therapeutics, highlighting its potential to address critical challenges in the field.
One of the most notable applications of 3-isocyanatopropyl prop-2-enoate is in the development of polymer-based drug delivery systems. Researchers have utilized its reactive isocyanate group to form covalent bonds with amine-containing drugs, enabling the creation of stable drug-polymer conjugates. A 2023 study published in the Journal of Controlled Release demonstrated the use of this compound to synthesize pH-responsive polymeric nanoparticles for the targeted delivery of anticancer agents. The study reported enhanced drug stability and controlled release profiles, underscoring the compound's utility in improving therapeutic efficacy.
In addition to drug delivery, 3-isocyanatopropyl prop-2-enoate has been employed in the design of bioactive probes for studying protein interactions. Its acrylate group allows for facile incorporation into polymeric scaffolds, while the isocyanate group enables selective labeling of biomolecules. A recent publication in Chemical Communications detailed the use of this compound to develop fluorescent probes for real-time imaging of enzyme activity in live cells. The study highlighted the probe's high specificity and minimal cytotoxicity, making it a promising tool for biochemical research.
Another emerging application of 3-isocyanatopropyl prop-2-enoate is in the field of tissue engineering. Researchers have leveraged its dual functionality to create crosslinked hydrogels with tunable mechanical properties. A 2024 study in Biomaterials Science reported the synthesis of a novel hydrogel using this compound, which exhibited excellent biocompatibility and supported cell adhesion and proliferation. These findings suggest potential applications in regenerative medicine and wound healing.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-isocyanatopropyl prop-2-enoate. Recent advancements in catalytic methods, however, have shown potential to address these issues. A 2023 study in Organic Process Research & Development introduced a scalable synthesis route using heterogeneous catalysis, achieving high yields and purity. This development could facilitate broader adoption of the compound in industrial and pharmaceutical settings.
In conclusion, 3-isocyanatopropyl prop-2-enoate (CAS: 119096-71-8) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique reactivity and bifunctional nature enable diverse applications, from drug delivery to tissue engineering. Ongoing research continues to uncover new possibilities for this compound, positioning it as a key player in the development of next-generation therapeutics and biomaterials.
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